molecular formula C10H12ClN3O B13565246 6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide

Cat. No.: B13565246
M. Wt: 225.67 g/mol
InChI Key: FLRJKONNBOZCHH-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 6-position, a cyclopropyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with cyclopropylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethylpyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
  • 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide

Uniqueness

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and optimize its use in various fields.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

6-chloro-N-cyclopropyl-N-ethylpyridazine-3-carboxamide

InChI

InChI=1S/C10H12ClN3O/c1-2-14(7-3-4-7)10(15)8-5-6-9(11)13-12-8/h5-7H,2-4H2,1H3

InChI Key

FLRJKONNBOZCHH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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